N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide
Description
This compound features a benzofuran scaffold substituted at position 2 with a 5,7-dimethylcoumarin moiety and at position 3 with a 3,4,5-trimethoxybenzamide group. The trimethoxybenzamide group contributes to electronic and steric properties, which are critical for molecular interactions in biological systems .
Properties
IUPAC Name |
N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO7/c1-15-10-16(2)25-19(14-24(31)36-21(25)11-15)27-26(18-8-6-7-9-20(18)37-27)30-29(32)17-12-22(33-3)28(35-5)23(13-17)34-4/h6-14H,1-5H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAKYYMHSJJNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
(a) Coumarin-Substituted Analogues
- N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide (RN 919740-29-7): Differs by a 6-ethyl substituent on the coumarin instead of 5,7-dimethyl.
- N-[2-(6,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide :
Positional isomerism (6,7-dimethyl vs. 5,7-dimethyl) may affect π-π stacking interactions and metabolic stability due to differences in electron distribution .
(b) Non-Coumarin Analogues
- N-(3-(3-Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2a): Replaces the coumarin-benzofuran system with a propen-2-yl linker and chlorophenylamino group.
- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide :
Simplified structure lacking the benzofuran-coumarin framework. The bromine atom may improve halogen bonding in target proteins but reduces structural complexity .
Physicochemical Properties
*TMB = Trimethoxybenzamide
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